molecular formula C8H14N4O B13628012 2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Katalognummer: B13628012
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: SOEWQAPVIDRCLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a pyrazole-based acetamide derivative with the molecular formula C₈H₁₃N₄O (molecular weight: 154.17 g/mol) . Its structure comprises a pyrazole ring substituted with an amino group at the 3-position and an acetamide moiety bearing ethyl and methyl groups on the nitrogen atom. The compound’s CAS number is 1183109-57-0, and its purity and storage conditions are typically standardized for research use .

Eigenschaften

Molekularformel

C8H14N4O

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-(3-aminopyrazol-1-yl)-N-ethyl-N-methylacetamide

InChI

InChI=1S/C8H14N4O/c1-3-11(2)8(13)6-12-5-4-7(9)10-12/h4-5H,3,6H2,1-2H3,(H2,9,10)

InChI-Schlüssel

SOEWQAPVIDRCLI-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)C(=O)CN1C=CC(=N1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-ethyl-N-methylacetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can produce a variety of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features Biological/Chemical Relevance Reference
2-(3-Amino-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide C₈H₁₃N₄O - 3-Amino-pyrazole
- N-Ethyl-N-methylacetamide
Balanced lipophilicity (logP ~1.2*)<sup>†</sup>
Moderate solubility in polar solvents
Potential kinase inhibition due to pyrazole-amino interactions
2-(3-Amino-1H-pyrazol-1-yl)-N-tert-butylacetamide C₉H₁₅N₄O - 3-Amino-pyrazole
- N-tert-butylacetamide
Enhanced lipophilicity (logP ~2.5*)<sup>†</sup>
Reduced aqueous solubility
Improved membrane permeability in drug delivery
2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide C₇H₉F₃N₄O - 3-Amino-pyrazole
- N-Trifluoroethylacetamide
Fluorine-induced electronegativity
Higher metabolic stability
Potential use in CNS-targeted therapies
2-(3-Amino-1H-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide C₈H₁₃N₅O₂ - 3-Amino-pyrazole
- Propanamide with methylcarbamoyl
Extended carbon chain
Increased hydrogen-bonding capacity
Antimicrobial activity (MIC: 8 µg/mL against S. aureus)
2-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide C₇H₁₂N₄O - 2-Amino-acetamide
- 1,3-Dimethylpyrazole
Methyl groups enhance steric hindrance
Reduced reactivity
Intermediate in agrochemical synthesis

<sup>†</sup> Estimated using computational tools (e.g., ChemDraw).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.